molecular formula C14H15ClN2O2 B11847420 4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one CAS No. 6965-13-5

4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one

Cat. No.: B11847420
CAS No.: 6965-13-5
M. Wt: 278.73 g/mol
InChI Key: NKSHNRNHXPSWQK-UHFFFAOYSA-N
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Description

4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst. Graphene oxide nanosheets have been found to be effective catalysts for this reaction, facilitating the formation of the quinazoline core under mild conditions . The reaction is usually carried out in an aqueous medium at room temperature, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed for substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloropropanoyl)-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-1(9H)-one stands out due to its unique structural features and the presence of a chloropropanoyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

6965-13-5

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-(3-chloropropanoyl)-2,3,3a,9-tetrahydropyrrolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C14H15ClN2O2/c15-8-7-14(19)17-11-4-2-1-3-10(11)9-16-12(17)5-6-13(16)18/h1-4,12H,5-9H2

InChI Key

NKSHNRNHXPSWQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1N(C3=CC=CC=C3C2)C(=O)CCCl

Origin of Product

United States

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